dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
The nitro group's deshielding effect causes significant downfield shifts for adjacent protons (δ 4.85 ppm). The geminal methyl groups on the malonate backbone appear as a singlet at δ 1.92 ppm due to equivalent environments.
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
- 1745 cm⁻¹ (C=O stretch, ester carbonyl)
- 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches)
- 1210 cm⁻¹ (C-O ester stretch)
- 700 cm⁻¹ (monosubstituted benzene ring)
The nitro group's strong electron-withdrawing nature red-shifts the carbonyl stretch compared to simple malonate esters (typically ~1755 cm⁻¹).
Mass Spectrometry (MS)
- EI-MS (70 eV):
Fragmentation patterns confirm the molecular architecture:
- Loss of methoxy radical (32 Da) from the ester groups
- Cleavage between the malonate core and nitroethylbenzene moiety
- Stabilization of the benzylnitronium ion (m/z 189) through resonance
Properties
CAS No. |
620960-37-4 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C14H17NO6/c1-14(12(16)20-2,13(17)21-3)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
OYOXTHBZLIBQBW-NSHDSACASA-N |
Isomeric SMILES |
CC([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate typically involves the following steps:
Starting Materials : The synthesis often begins with readily available malonic acid derivatives and nitro-substituted phenylethyl compounds.
Reagents : Common reagents include bases (such as potassium carbonate), alkyl halides (like methyl iodide), and solvents (such as dimethylformamide).
Detailed Preparation Methods
Method A: Alkylation of Malonic Acid Derivatives
-
- Starting Material : Dimethyl malonate
- Alkylating Agent : Nitro-substituted phenylethyl bromide
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
-
- A mixture of dimethyl malonate (10 g, approximately 0.06 mol) and potassium carbonate (10.9 g, approximately 0.08 mol) is dissolved in DMF (40 mL).
- The nitro-substituted phenylethyl bromide (4.94 mL, approximately 0.08 mol) is added at 0 °C.
- The reaction is stirred at room temperature for 18 hours.
- After completion, the mixture is filtered to remove inorganic salts and concentrated under reduced pressure.
Yield :
Method B: Direct Synthesis from Nitro-Alkane
-
- Starting Material : Nitroalkane
- Reagents : Sodium hydride or lithium diisopropylamide as a base
- Solvent : Tetrahydrofuran (THF)
-
- The nitroalkane is treated with sodium hydride in THF under an inert atmosphere.
- Methyl iodide is added dropwise to the mixture while maintaining low temperatures (-30 °C).
- The reaction mixture is allowed to warm up gradually while stirring for several hours.
Yield :
Comparative Analysis of Methods
The following table summarizes the key aspects of the discussed methods for synthesizing this compound:
| Method | Starting Material | Base Used | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Method A | Dimethyl malonate + Nitro-bromide | Potassium carbonate | DMF | ~66 | 18 hours |
| Method B | Nitroalkane | Sodium hydride | THF | ~70 | Several hours |
Purification Techniques
After the synthesis, purification of this compound can be achieved through:
Liquid-Liquid Extraction : Utilizing organic solvents like ethyl acetate or dichloromethane to separate organic layers from aqueous layers.
Column Chromatography : Employing silica gel columns to refine the purity of the product.
Recrystallization : From suitable solvents to obtain high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group can facilitate binding to aromatic amino acid residues in proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Dimethyl 2-Methoxy-2-[(1R)-2-Nitro-1-Phenylethyl]Propanedioate ()
Key Structural Differences:
- Substituent : Methoxy (-OCH₃) vs. methyl (-CH₃) at the propanedioate’s central carbon.
- Stereochemistry : (1R)-configuration vs. (1S)-configuration.
Physicochemical Properties (Calculated):
| Property | Target Compound (Inferred) | Dimethyl 2-Methoxy Analogue |
|---|---|---|
| Molecular Weight | ~311 g/mol (estimated) | 311.10 g/mol |
| Hydrogen Bond Acceptors | 7 (estimated) | 7 |
| XLogP (Hydrophobicity) | ~1.5 (estimated) | 1.5 |
| Topological Polar Surface Area | ~108 Ų (estimated) | 108 Ų |
| Stereochemical Centers | 1 (S-configuration) | 1 (R-configuration) |
Impact of Differences :
Diethyl [(1S)-2-Nitro-1-Phenylethyl]Propanedioate (, CAS 252338-27-5)
Key Structural Differences:
- Ester Groups : Diethyl (-OCH₂CH₃) vs. dimethyl (-OCH₃).
Inferred Properties:
| Property | Target Compound (Dimethyl) | Diethyl Analog |
|---|---|---|
| Molecular Weight | ~311 g/mol | ~325 g/mol (estimated) |
| Hydrophobicity (XLogP) | ~1.5 | ~2.0 (higher due to ethyl) |
| Metabolic Stability | Likely lower | Higher (longer alkyl chain) |
Impact of Differences :
Fluorophenyl and Methylphenyl Derivatives ()
Examples:
- Propanedioic acid, [(1S)-1-(4-fluorophenyl)-2-nitroethyl]-, dimethyl ester (CAS 771562-78-8).
- Propanedioic acid, [(1S)-1-(4-methylphenyl)-2-nitroethyl]-, diethyl ester (CAS 862703-37-5).
Substituent Effects:
| Substituent | Electronic Effect | Biological Relevance |
|---|---|---|
| 4-Fluoro | Electron-withdrawing (-I) | May enhance metabolic stability or binding affinity. |
| 4-Methyl | Electron-donating (+I) | Could increase lipophilicity and bioavailability. |
| Phenyl (Target) | Neutral | Baseline for comparison. |
Research Implications
- Stereochemistry : The (1S)-configuration in the target compound may offer advantages in asymmetric synthesis or enantioselective biological activity.
- Substituent Tuning : Methoxy or fluorine groups can modulate solubility and target engagement.
- Ester Optimization : Dimethyl vs. diethyl esters balance lipophilicity and metabolic stability.
Further experimental studies are required to validate these computational inferences and explore applications in catalysis or medicinal chemistry.
Biological Activity
Dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate, also known by its CAS number 620960-37-4, is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.288 g/mol. Its structure features a nitro group attached to a phenylethyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups are known to affect bacterial cell wall synthesis and disrupt cellular respiration.
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro Compound A | E. coli | 50 µg/mL |
| Nitro Compound B | S. aureus | 30 µg/mL |
| This compound | P. aeruginosa | TBD |
Note: TBD indicates that specific MIC values for this compound are still under investigation.
Anti-cancer Activity
The nitro group in the compound is also associated with anti-cancer properties. Studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Case Study: In vitro Examination
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
The proposed mechanism by which this compound exerts its biological effects involves:
- Formation of Reactive Oxygen Species (ROS): The nitro group can facilitate electron transfer processes leading to ROS generation.
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
